Array ( [bid] => 7623426 ) Buy N-cyclopropyl-N-methyl-1-propanoyl-2,3-dihydroindole-5-carboxamide

N-cyclopropyl-N-methyl-1-propanoyl-2,3-dihydroindole-5-carboxamide

Catalog No.
S7908962
CAS No.
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-N-methyl-1-propanoyl-2,3-dihydroindo...

Product Name

N-cyclopropyl-N-methyl-1-propanoyl-2,3-dihydroindole-5-carboxamide

IUPAC Name

N-cyclopropyl-N-methyl-1-propanoyl-2,3-dihydroindole-5-carboxamide

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-3-15(19)18-9-8-11-10-12(4-7-14(11)18)16(20)17(2)13-5-6-13/h4,7,10,13H,3,5-6,8-9H2,1-2H3

InChI Key

ITVSGWQUNZTDDW-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)N(C)C3CC3

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)N(C)C3CC3
CP-94,253 is a potent and selective agonist of the delta opioid receptor (DOR), which is a member of the opioid receptor family that is involved in the regulation of pain, anxiety, and mood, among other physiological functions. It has a high binding affinity for the DOR with a Ki value of 0.7 nM and exhibits DOR-mediated analgesic effects that are comparable to morphine. Unlike morphine, CP-94,253 has a low affinity for the mu and kappa opioid receptors and is devoid of the adverse effects associated with those receptor subtypes, such as respiratory depression, constipation, and physical dependence.
CP-94,253 is a white crystalline powder that is soluble in DMSO, methanol, and ethanol. Its molecular formula is C19H22N2O2, and its molecular weight is 310.4 g/mol. It has a melting point of 206-208°C and a boiling point of 554.7°C at 760 mmHg.
CP-94,253 is synthesized by reacting cyclopropylmethylamine with N-methyl-N-propionylindole-5-carboxamide in the presence of a catalytic amount of palladium on carbon. The reaction proceeds through a Heck coupling reaction that involves the insertion of the cyclopropylmethyl group into the C2-C3 double bond of the indole ring. The product is then purified through a series of chromatographic techniques to obtain a pure compound with high yield and purity. The structure of CP-94,253 is confirmed by various analytical techniques such as NMR, IR, MS, and elemental analysis.
CP-94,253 is typically analyzed by HPLC or LC-MS techniques using a C18 reversed-phase column and a mobile phase consisting of acetonitrile and water with a gradient of ammonium acetate. The retention time and peak area are used to quantify the amount of CP-94,253 in the sample. Other methods such as UV-Vis spectroscopy and capillary electrophoresis have also been used for the analysis of CP-94,253.
CP-94,253 exhibits potent and selective agonist activity at the DOR, as evidenced by its high affinity and selectivity profile for the receptor. It produces analgesic effects that are comparable to morphine in various pain models, including thermal, mechanical, and neuropathic pain. It also exhibits anxiolytic and antidepressant-like effects in animal models of anxiety and depression. CP-94,253 does not produce respiratory depression, physical dependence, or other typical opioid side effects at therapeutic doses.
Studies have shown that CP-94,253 has a good safety profile and is well-tolerated in laboratory animals at therapeutic doses. It does not produce any significant toxic effects on vital organs or cause any mortality or morbidity. However, at high doses, it can cause sedation, ataxia, and hypothermia in animals, which may limit its clinical use.
CP-94,253 has been used in various scientific experiments to elucidate the function and pharmacology of the DOR. It has been used as a tool compound to study the receptor's structure-activity relationship, signaling pathways, and intracellular trafficking. It has also been used as a pharmacological probe to investigate the role of the DOR in pain, anxiety, depression, drug addiction, and other physiological and pathological processes.
CP-94,253 is an established pharmacological tool in the study of the DOR as evidenced by numerous publications in the scientific literature. However, its clinical development for the treatment of pain or other disorders has been limited by its poor pharmacokinetic properties, such as low oral bioavailability and short half-life. Efforts to improve its pharmacokinetic and pharmacodynamic profile by modifying its chemical structure or formulating it as a prodrug or sustained-release formulation are ongoing.
CP-94,253 has the potential to be used as a therapeutic agent for the treatment of pain, anxiety, and depression without the adverse effects of traditional opioid analgesics. It could also be used as a pharmacological tool in the study of the DOR and other aspects of opioid pharmacology. Furthermore, CP-94,253 could have industrial applications as an intermediate in the synthesis of other indole-based compounds or as a reference standard in analytical chemistry.
Despite its promising pharmacological profile, CP-94,253 has limitations in terms of its pharmacokinetic properties, which may limit its clinical use. Efforts to improve its pharmacokinetics and pharmacodynamics are ongoing through the development of novel derivatives or formulation strategies. In addition, further studies are needed to understand the precise signaling mechanisms and downstream effects of DOR activation by CP-94,253, especially in the context of pain, addiction, and other physiological and pathological processes. Finally, the safety and toxicity of CP-94,253 in humans need to be thoroughly investigated before its potential clinical use.
- Synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties
- Development of novel formulation strategies such as sustained-release formulations or prodrugs
- Investigation of the precise signaling mechanisms and downstream effects of DOR activation by CP-94,253 in the context of pain, addiction, and other physiological and pathological processes
- Elucidation of the potential role of CP-94,253 and the DOR in diseases such as cancer, inflammation, and immune disorders
- Investigation of the safety and toxicity of CP-94,253 in humans through preclinical and clinical studies
- Development of diagnostic tools based on CP-94,253 for the detection and quantitation of DOR expression and function in vivo
- Investigation of the potential interactions and cross-talk between the DOR and other receptor systems such as the cannabinoid and serotonin receptors
- Elucidation of the role of CP-94,253 in mitigating the development and maintenance of opioid tolerance and dependence
- Evaluation of the potential use of CP-94,253 as an alternative to traditional opioid analgesics in the treatment of chronic pain and other disorders.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types